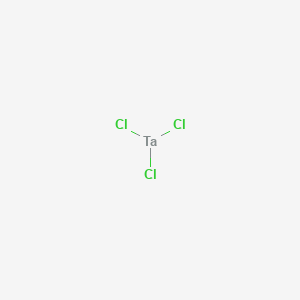
Tantalum trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tantalum chloride, also known as tantalum trichloride, is a non-stoichiometric chemical compound with a range of compositions from TaCl2.9 to TaCl3.1 . It appears as a black-green solid and has a molar mass of 287.30 g/mol . Tantalum chloride is primarily used in the field of inorganic chemistry for the synthesis of various tantalum-containing compounds.
Preparation Methods
Tantalum chloride can be prepared through several methods:
Reduction of Tantalum(V) Chloride with Tantalum Metal: This method involves heating tantalum(V) chloride to 305°C, passing the vapor over tantalum foil at 600°C, and condensing the trichloride at 365°C.
Thermal Decomposition of Tantalum(IV) Chloride: Tantalum(IV) chloride is thermally decomposed, with the removal of volatile tantalum(V) chloride, leaving behind tantalum chloride.
Salt-Free Reduction: A toluene solution of tantalum(V) chloride is reduced with 1,4-disilyl-cyclohexadiene in the presence of ethylene, producing a complex of tantalum chloride.
Chemical Reactions Analysis
Tantalum chloride undergoes various types of chemical reactions:
Oxidation: Tantalum chloride can be oxidized to form higher oxidation state compounds such as tantalum(V) chloride.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: Tantalum chloride can form complexes with ligands as a monomer or dimer.
Common reagents used in these reactions include ethylene, toluene, and 1,4-disilyl-cyclohexadiene . Major products formed from these reactions include various tantalum complexes and higher oxidation state tantalum compounds.
Scientific Research Applications
Tantalum chloride has several scientific research applications:
Chemistry: It is used in the synthesis of various tantalum-containing compounds and complexes.
Biology and Medicine: While specific applications in biology and medicine are less common, tantalum compounds are generally known for their biocompatibility and are used in medical implants and devices.
Mechanism of Action
The mechanism by which tantalum chloride exerts its effects involves its ability to form complexes with various ligands. These complexes can participate in a range of chemical reactions, including oxidation, reduction, and substitution . The molecular targets and pathways involved depend on the specific ligands and reaction conditions used.
Comparison with Similar Compounds
Tantalum chloride can be compared with other similar compounds, such as:
Tantalum(V) Chloride (TaCl5): Tantalum(V) chloride is an inorganic compound with the formula TaCl5.
Niobium(III) Chloride (NbCl3): Niobium(III) chloride is a similar compound that forms complexes with various ligands and participates in similar types of chemical reactions.
Tantalum chloride is unique due to its specific range of compositions and its ability to form a variety of complexes with different ligands .
Properties
CAS No. |
13569-67-0 |
|---|---|
Molecular Formula |
Cl3Ta |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
trichlorotantalum |
InChI |
InChI=1S/3ClH.Ta/h3*1H;/q;;;+3/p-3 |
InChI Key |
UDKRLEXYBPHRQF-UHFFFAOYSA-K |
SMILES |
Cl[Ta](Cl)Cl |
Canonical SMILES |
Cl[Ta](Cl)Cl |
Key on ui other cas no. |
13569-67-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















